molecular formula C19H28O2 B12117188 18-Rabieta-8,11,13-triene-4,15-diol

18-Rabieta-8,11,13-triene-4,15-diol

Cat. No.: B12117188
M. Wt: 288.4 g/mol
InChI Key: NYEXXEJYGVAGEE-UHFFFAOYSA-N
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Description

18-Rabieta-8,11,13-triene-4,15-diol: is a naturally occurring norditerpene diol. This compound is isolated from various plant sources, including the cones of Larix kaempferi and the barks of Pinus yunnanensis . It belongs to the class of diterpenoids, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-Rabieta-8,11,13-triene-4,15-diol typically involves the following steps:

Industrial Production Methods

While industrial-scale production methods for this compound are not well-documented, the general approach would involve large-scale extraction and purification processes. Advances in biotechnological methods, such as microbial fermentation and plant cell culture, could potentially be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

18-Rabieta-8,11,13-triene-4,15-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diol into alcohols or alkanes.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

18-Rabieta-8,11,13-triene-4,15-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 18-Rabieta-8,11,13-triene-4,15-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

  • Abieta-8,11,13-triene-15,18-diol
  • Abieta-8,11,13-triene-7alpha,18-diol
  • 18-Nor-abieta-8,11,13-triene-4,7alpha-diol

Uniqueness

18-Rabieta-8,11,13-triene-4,15-diol is unique due to its specific structure and the presence of hydroxyl groups at positions 4 and 15

Properties

IUPAC Name

7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-17(2,20)14-7-8-15-13(12-14)6-9-16-18(15,3)10-5-11-19(16,4)21/h7-8,12,16,20-21H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEXXEJYGVAGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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